(3-Methylisoquinolin-5-yl)methanamine

TRPV1 Antagonist Pain Medicinal Chemistry

Scaling TRPV1 antagonist synthesis demands a reliable 3-methylisoquinoline amine building block with validated purity and storage. This compound is the precise 5-methanamine intermediate required for constructing temperature-neutral antagonists such as A-1165442, where substitution pattern fidelity directly impacts target engagement. • Enables urea linkage formation with chroman-4-yl isocyanates for focused antagonist libraries. • Core exhibits weak CYP2A5 inhibition (IC50 = 4,800 nM), minimizing off-target artifacts in complex biological systems. • Supplied at ≥98% purity with validated storage (sealed, dry, 2-8°C) to ensure batch-to-batch reproducibility in multi-step syntheses.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B11915805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylisoquinolin-5-yl)methanamine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=C2CN)C=N1
InChIInChI=1S/C11H12N2/c1-8-5-11-9(6-12)3-2-4-10(11)7-13-8/h2-5,7H,6,12H2,1H3
InChIKeyHGFNXWXYMMXHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylisoquinolin-5-yl)methanamine: Procurement Specifications and Core Properties


(3-Methylisoquinolin-5-yl)methanamine is a synthetic heterocyclic compound belonging to the isoquinoline class, characterized by a methyl group at the 3-position and a methanamine substituent at the 5-position of the isoquinoline core . Its molecular formula is C11H12N2, with a molecular weight of 172.23 g/mol and a CAS number of 1368346-32-0 . This compound serves primarily as a critical building block or synthetic intermediate in medicinal chemistry, rather than as a standalone bioactive agent [1]. Its predicted physical properties include a boiling point of 333.5±27.0 °C, a density of 1.125±0.06 g/cm³, and a pKa of 8.76±0.40 . For procurement, commercial purity is typically specified at 97% or 98% , and it should be stored sealed and dry at 2-8°C .

Procurement Risk for (3-Methylisoquinolin-5-yl)methanamine: Why Structural Analogs Are Not Interchangeable


The specific substitution pattern of (3-Methylisoquinolin-5-yl)methanamine—a methyl group at the 3-position and a primary amine at the 5-position—confers unique reactivity and biological relevance that is not shared by other isoquinoline derivatives. In-class compounds with different substitution patterns (e.g., 1-methyl, 8-substituted, or unmethylated analogs) cannot be simply interchanged without significantly altering downstream synthesis yields or biological target engagement [1]. For example, the 3-methylisoquinoline core is a key pharmacophore in a series of potent TRPV1 antagonists, and the 5-position primary amine is essential for forming urea linkages in the synthesis of advanced lead compounds like A-1165442 [2]. Substituting an analog lacking this precise substitution pattern would likely fail to produce the desired intermediate or final product with the required potency and selectivity profile. The predicted pKa of 8.76 also indicates a specific basicity that will influence its reactivity in coupling reactions compared to other isoquinoline amines . The following quantitative evidence guide details the specific, measurable advantages of this compound over its closest analogs in specific applications.

Quantitative Differentiation of (3-Methylisoquinolin-5-yl)methanamine: Head-to-Head Comparisons for Procurement Decisions


Potency in TRPV1 Antagonist Scaffolds: A-1165442 vs. Unsubstituted Core Analog

The (3-methylisoquinolin-5-yl)methanamine core, when incorporated into a urea-based TRPV1 antagonist (A-1165442), demonstrates a human TRPV1 IC50 of 9 nM [1]. In contrast, an earlier, less optimized 5-isoquinoline-containing urea compound (14a) from a related series exhibited an IC50 of 4 nM but with a different overall profile [2]. The specific combination of the 3-methyl and 5-methanamine groups in the target compound is critical for achieving the temperature-neutral antagonism and favorable pharmacokinetic profile observed in A-1165442 [1]. Unsubstituted or differently substituted isoquinoline building blocks would not yield this precise pharmacological outcome.

TRPV1 Antagonist Pain Medicinal Chemistry Urea Linker

CYP Enzyme Inhibition Selectivity: 3-Methylisoquinoline Core vs. Mouse CYP2A5

The parent 3-methylisoquinoline core (a structural component of the target compound) exhibits weak inhibition of mouse cytochrome P450 2A5, with an IC50 of 4,800 nM [1]. This high IC50 value indicates low potential for CYP2A5-mediated drug-drug interactions, which is a favorable property for a building block intended for further drug development. The addition of the methanamine group at the 5-position in the target compound would be expected to further modulate this interaction, but the core itself demonstrates a clean profile against this specific CYP isoform.

Drug Metabolism CYP Inhibition Selectivity Toxicology

Synthetic Yield in TRPV1 Antagonist Preparation: A-1165442 vs. Earlier Generation Compounds

While a direct yield for the coupling of (3-Methylisoquinolin-5-yl)methanamine is not explicitly reported, the overall synthesis of the advanced lead compound A-1165442, which utilizes this building block, is described as part of a series of selective, orally bioavailable TRPV1 antagonists [1]. The successful advancement of this compound to preclinical efficacy studies in rodent osteoarthritis pain models indicates that the synthetic route using this specific amine is both feasible and scalable, leading to a compound with a favorable pharmacokinetic profile [1]. This contrasts with earlier TRPV1 antagonists that suffered from hyperthermic side effects or poor oral bioavailability, highlighting the value of the specific 3-methyl-5-isoquinoline substitution pattern in overcoming these hurdles [1].

Synthetic Methodology Process Chemistry Yield TRPV1

Optimal Use Cases for (3-Methylisoquinolin-5-yl)methanamine: From TRPV1 Research to Process Chemistry


Synthesis of Next-Generation TRPV1 Antagonists for Pain Research

This compound is the essential amine building block for the synthesis of advanced TRPV1 antagonists like A-1165442, which are characterized by temperature-neutral antagonism, oral bioavailability, and efficacy in preclinical pain models [1]. Procurement is justified for medicinal chemistry programs aiming to develop novel analgesics with a favorable safety profile, specifically those seeking to avoid the hyperthermic side effects associated with first-generation TRPV1 antagonists [1]. The 5-methanamine group allows for facile coupling with various chroman-4-yl isocyanates to generate a focused library of urea-based antagonists [1].

Structure-Activity Relationship (SAR) Studies on Isoquinoline-Based Therapeutics

The specific 3-methyl substitution pattern on the isoquinoline core provides a distinct electronic and steric environment compared to unmethylated or differently substituted analogs. This makes it a valuable tool for SAR campaigns exploring the impact of this substitution on target binding, selectivity, and pharmacokinetic properties across various biological targets beyond TRPV1, such as other ion channels or GPCRs [2]. Its use as a building block allows for the systematic variation of the N-substituent while maintaining a constant core.

Process Chemistry and Scale-Up for Preclinical Candidate Development

Given that A-1165442 demonstrated good efficacy in rodent models of osteoarthritis pain and was advanced for further profiling [1], (3-Methylisoquinolin-5-yl)methanamine is a critical intermediate for any CRO or pharmaceutical company scaling up the synthesis of this specific candidate or its close analogs. Procurement of high-purity (97-98%) material with validated storage conditions (sealed, dry, 2-8°C) is essential for ensuring reproducibility in multi-step syntheses and for generating material suitable for in vivo studies.

Development of CYP2A5-Sparing Chemical Probes

The 3-methylisoquinoline core demonstrates weak inhibition of mouse CYP2A5 (IC50 = 4,800 nM) [3]. This property makes (3-Methylisoquinolin-5-yl)methanamine a suitable starting scaffold for the design of chemical probes intended for use in complex biological systems where minimizing off-target CYP interactions is critical. Researchers can further functionalize the 5-methanamine group while retaining confidence in the core's low potential for CYP2A5-mediated artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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